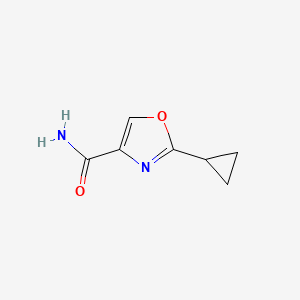

2-Cyclopropyl-1,3-oxazole-4-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(10)5-3-11-7(9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKADNDMSPJPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyl 1,3 Oxazole 4 Carboxamide and Its Analogues

Retrosynthetic Analysis of the 2-Cyclopropyl-1,3-oxazole-4-carboxamide Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several potential disconnections, highlighting the key fragments required for its assembly. The most common strategies for constructing 2,4-disubstituted oxazoles involve the formation of the C2-N3 and C4-C5 bonds or the C2-O1 and C4-C5 bonds in the final cyclization step.

One logical approach involves disconnecting the oxazole (B20620) ring to reveal an α-haloketone precursor and cyclopropanecarboxamide. This pathway is characteristic of the Bredereck reaction, where the amide provides the N3 and C2 atoms (with the attached cyclopropyl (B3062369) group), and the α-haloketone provides the C4, C5, and O1 atoms.

Alternatively, the scaffold can be disconnected to an α-acylamino ketone intermediate. This intermediate, which already contains the C2-substituent and the nitrogen atom, can be cyclized and dehydrated to form the oxazole ring, a strategy employed in the Robinson-Gabriel synthesis. For the target molecule, this would require a precursor such as N-(1-carbamoyl-2-oxoethyl)cyclopropanecarboxamide.

A third retrosynthetic route considers the formation of the C4-C5 bond late in the synthesis. This could involve a precursor like a 2-cyclopropyloxazole that is subsequently functionalized at the 4-position with a carboxamide group. However, building the substituted ring directly is often more efficient.

Classical and Contemporary Approaches to 1,3-Oxazole Ring Formation

Numerous synthetic methods have been developed for the construction of the 1,3-oxazole core. These range from century-old name reactions to modern transition-metal-catalyzed processes. The following sections detail several key methodologies relevant to the synthesis of 2,4-disubstituted oxazoles.

Van Leusen Oxazole Synthesis and Modified Protocols

The Van Leusen oxazole synthesis is a powerful method that traditionally yields 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. wikipedia.orgorganic-chemistry.org The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of toluenesulfinic acid to form the oxazole ring. organic-chemistry.orgnih.gov

While the classical Van Leusen reaction produces 5-substituted oxazoles, modified one-pot protocols have been developed to access other substitution patterns. nih.gov For instance, the inclusion of aliphatic halides in the reaction mixture along with an aldehyde and TosMIC can lead to 4,5-disubstituted oxazoles. organic-chemistry.org This one-pot approach has been successfully carried out in ionic liquids, which can be recovered and reused, offering a more environmentally friendly option. nih.govorganic-chemistry.org To construct a this compound scaffold using this methodology, a specialized TosMIC reagent bearing the cyclopropyl group at the isocyanide carbon would likely be required, which deviates from the standard, readily available TosMIC.

| Reactants | Reagents/Conditions | Product | Yield |

| Aldehydes, Aliphatic Halides | TosMIC, Base (e.g., K₂CO₃), Ionic Liquid | 4,5-disubstituted oxazoles | High |

| 2-chloroquinoline-3-carbaldehydes | TosMIC, K₂CO₃, Methanol | 5-(2-tosylquinolin-3-yl)oxazole | 83% nih.gov |

| 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene derived tris-aldehydes | TosMIC, K₂CO₃, Methanol | C₃-symmetric 5-substituted tris-oxazoles | Good nih.gov |

Bredereck Reaction Utilizing α-Haloketones and Amides

The Bredereck reaction is a straightforward and efficient method for preparing 2,4-disubstituted oxazoles. ijpsonline.com This reaction involves the condensation of an α-haloketone with a primary amide. For the synthesis of the target compound, this would entail reacting an appropriate α-haloketone precursor for the 4-carboxamide moiety with cyclopropanecarboxamide.

The mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to afford the oxazole ring. This method is noted for being an economical and clean process. ijpsonline.com A key advantage is the direct incorporation of the desired substituents at the C2 and C4 positions from readily available starting materials.

| Amide | α-Haloketone | Conditions | Product |

| Thioacetamide | Chloroacetone | Not specified | 2,4-dimethylthiazole (analogous) |

| Benzylamine | α-bromoketones | [Ru(bpy)₃]Cl₂, K₃PO₄, CCl₃Br, visible light | Substituted oxazoles organic-chemistry.org |

| Amides | α-diazoketones | Cu(OTf)₂ | 2,4-disubstituted oxazoles tandfonline.com |

Cyclization of β-Diketones or β-Ketoesters Precursors

The condensation of β-dicarbonyl compounds, such as β-diketones or β-ketoesters, with a source of nitrogen and oxygen is another viable route to oxazoles. For instance, α-amido-β-ketoesters can be dehydrated to yield 1,3-oxazoles. organic-chemistry.org This strategy involves a double acylation of a protected glycine to generate the key intermediate, which is then cyclized. organic-chemistry.org

Another approach involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. This condensation can lead to the formation of regioisomeric oxazole derivatives. nih.gov The synthesis of the target this compound via this route would require a β-ketoester precursor that, upon reaction with cyclopropanecarboxamide, forms an enamide intermediate, which could then be cyclized. An iodine-catalyzed oxidative annulation of β-keto esters with benzylamines has also been reported to produce polysubstituted oxazoles.

| Precursor | Reagents/Conditions | Product |

| Protected Glycine | Acylating agents, then dehydration | 2,5-disubstituted 4-ester oxazoles organic-chemistry.org |

| β-enamino ketoesters | Hydroxylamine hydrochloride | Regioisomeric 1,2-oxazoles nih.gov |

| β-keto esters, Benzyl (B1604629) amines | Iodine | Polysubstituted oxazoles |

1,3-Dipolar Cycloaddition Reactions in Oxazole Synthesis

1,3-Dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org While the direct synthesis of oxazoles via this method is less common than for isoxazoles or triazoles, it can be achieved through multi-step sequences or by using specific dipoles and dipolarophiles.

One of the most effective methods for isoxazole (B147169) formation, a close relative of oxazoles, is the cycloaddition of nitrile oxides with alkynes. nih.gov Isoxazoles can then potentially be rearranged or converted to oxazoles. More directly, reactions involving munchnones (mesoionic oxazolium compounds) as 1,3-dipoles with various dipolarophiles can lead to substituted oxazoles, often through a cycloadduct that undergoes further transformation. For example, 1,3-dipolar cycloadditions between polymer-bound munchnones and diethyl azodicarboxylate have been used to generate libraries of 3,5-disubstituted 1,2,4-triazoles, showcasing the versatility of the intermediate. researchgate.net The application to a 2,4-disubstituted oxazole like the target would require a carefully designed dipole and dipolarophile to ensure the correct regiochemistry and substitution pattern.

Oxidative Cyclization Methodologies

Modern synthetic chemistry has seen a rise in oxidative cyclization methods, which often offer high efficiency and atom economy. Several such strategies have been applied to oxazole synthesis.

One prominent method is the oxidative cyclization of enamides. researchgate.netacs.org This transformation can be mediated by various reagents:

Hypervalent Iodine Reagents: Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form a broad range of functionalized oxazoles in moderate to good yields. organic-chemistry.orgacs.orgacs.org This approach is advantageous as it avoids the use of heavy metals. acs.orgacs.org

Copper Catalysis: Copper(II) catalysts can promote the oxidative cyclization of enamides through vinylic C-H bond functionalization at room temperature. organic-chemistry.orgamazonaws.com This method is particularly effective for synthesizing 2,5-disubstituted oxazoles. organic-chemistry.orgacs.org

Iodine/Copper Co-mediation: A combination of I₂ and CuI can be used for the intramolecular oxidative C-O bond formation from enamide substrates, providing access to various oxazole derivatives. researchgate.net

These methods typically start from enamides, which can be prepared through the amidation of vinyl halides or the condensation of ketones and amides. The subsequent cyclization forges the C-O bond to close the oxazole ring under oxidative conditions.

| Substrate | Reagents/Conditions | Product |

| Enamides | Phenyliodine diacetate (PIDA) | Functionalized oxazoles organic-chemistry.orgacs.org |

| Enamides | Cu(II) catalyst, K₂S₂O₈ | 2,5-disubstituted oxazoles organic-chemistry.orgamazonaws.com |

| Enamides | I₂/CuI | Polysubstituted oxazoles researchgate.net |

| N-styrylbenzamides | PhI(OTf)₂, in situ | 2,5-disubstituted oxazoles organic-chemistry.org |

| β-acylamino ketones | I₂, TBHP | Oxazoles organic-chemistry.org |

Transition-Metal-Catalyzed and Metal-Free Approaches

The synthesis of the 1,3-oxazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. researchgate.net These can be broadly categorized into transition-metal-catalyzed and metal-free approaches, both offering viable pathways to the 2-cyclopropyl-1,3-oxazole (B2726403) backbone.

Transition-metal catalysis provides efficient and often milder conditions for oxazole formation. bohrium.com Gold-catalyzed reactions, for instance, can facilitate the cyclization of propargylic amides or the reaction between carboxamides and propynals to yield 2,5-disubstituted oxazoles. researchgate.netresearchgate.net Similarly, copper-catalyzed methods are employed for the oxidative cyclization of various precursors. researchgate.net Palladium-catalyzed cross-coupling reactions followed by in situ cyclization of N-propargylamides with aryl iodides also represent a powerful strategy for accessing 2,5-disubstituted oxazoles. organic-chemistry.org

Conversely, metal-free synthesis has gained significant traction due to advantages in cost, toxicity, and ease of product purification. researchgate.net Classical methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes, remain fundamental. researchgate.netnih.gov More contemporary metal-free approaches include iodine-catalyzed tandem oxidative cyclizations and reactions mediated by hypervalent iodine reagents. researchgate.netorganic-chemistry.org Trifluoromethanesulfonic acid (TfOH) has also been shown to catalyze the coupling of α-diazoketones with amides to form the oxazole ring. organic-chemistry.org

Below is a table summarizing selected catalytic approaches applicable to oxazole synthesis.

| Catalyst/Reagent | Reactants | Approach | Ref. |

| Gold (Au) Catalysts | Carboxamides and Propynals | Transition-Metal-Catalyzed | researchgate.net |

| Copper (Cu) Catalysts | α-Diazoketones and Amides | Transition-Metal-Catalyzed | organic-chemistry.org |

| Palladium (Pd) Catalysts | N-propargylamides and Aryl iodides | Transition-Metal-Catalyzed | organic-chemistry.org |

| Iodine (I₂) | Various precursors | Metal-Free Oxidative Cyclization | organic-chemistry.org |

| PhI(OTf)₂ | N-styrylbenzamides | Metal-Free Oxidative Cyclization | organic-chemistry.org |

| Trifluoromethanesulfonic Acid (TfOH) | α-Diazoketones and Amides | Metal-Free Acid Catalysis | organic-chemistry.org |

Strategies for Incorporating the Cyclopropyl Moiety

The introduction of the cyclopropyl group at the C2 position of the oxazole ring is a critical step that imparts unique conformational and electronic properties to the final molecule. This can be achieved either by forming the cyclopropane (B1198618) ring on a pre-existing molecule or by using a starting material that already contains the cyclopropyl unit.

Cyclopropane Introduction via [2+1] Cycloaddition

The formation of a cyclopropane ring can be accomplished through a [2+1] cycloaddition reaction, where a carbene or carbene-equivalent adds across a double bond. This method, often referred to as Michael Initiated Ring Closure (MIRC), is a powerful tool for creating the three-membered ring with high stereoselectivity. rsc.org Donor-acceptor (D-A) cyclopropanes, which feature vicinal electron-donating and electron-accepting groups, are particularly useful synthetic intermediates due to their heightened reactivity. mdpi.com Biocatalytic cyclopropanation using engineered enzymes has also emerged as a method for accessing enantioenriched cyclopropanes. wpmucdn.com While a general strategy, this approach would involve the synthesis of a suitable alkene precursor followed by a cyclopropanation step to install the desired moiety before or after the formation of the oxazole ring.

Cyclopropyl-Containing Precursors in Oxazole Formation

A more direct and common strategy involves utilizing a building block that already contains the cyclopropyl group. The synthesis of the oxazole ring is then carried out using this precursor. For the synthesis of this compound, a logical precursor would be cyclopropanecarboxamide or a derivative thereof. This precursor can then be reacted with a suitable three-carbon component to construct the oxazole ring. For example, the reaction of a cyclopropyl amide with an α-haloketone is a classic approach to forming the 2,4-disubstituted oxazole core. researchgate.net This method builds the heterocycle around the pre-existing cyclopropyl unit, ensuring its placement at the desired C2 position.

Formation of the Carboxamide Functionality

The final key structural element is the carboxamide group at the C4 position. This functional group is typically installed towards the end of the synthetic sequence by converting a precursor such as a carboxylic acid or an ester.

Amidation Reactions and Coupling Reagents

The direct conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis. This is most commonly achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of an ammonia (B1221849) source. A wide array of coupling reagents has been developed to facilitate this reaction, minimizing side reactions and racemization. researchgate.net These reagents typically form a highly reactive activated species in situ. sigmaaldrich.com

Common classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, TBTU, HATU, COMU). sigmaaldrich.compeptide.com The choice of reagent can be critical for achieving high yields, especially with sensitive substrates. peptide.com The reaction mechanism generally involves the formation of an activated ester or similar intermediate, which is then susceptible to nucleophilic attack by ammonia. researchgate.net

The table below lists several common coupling reagents used in amidation.

| Reagent Abbreviation | Full Name | Class |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium Salt |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt |

Derivatization from Carboxylic Acid or Ester Precursors

An alternative to direct coupling is a two-step procedure involving the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia to form the carboxamide. nih.gov

Alternatively, an ester at the C4 position, such as a methyl or ethyl ester, can serve as the precursor to the carboxamide. The synthesis of oxazole-4-carboxylic acid esters can be achieved through various methods, including the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. nih.govresearchgate.net These ester intermediates can then be converted to the desired carboxamide by aminolysis, which involves reacting the ester with ammonia, often at elevated temperatures or pressures. This method is straightforward and widely used for the preparation of primary amides from ester precursors.

Optimization of Reaction Conditions and Yields

Solvent Selection and Temperature Control

The selection of an appropriate solvent is critical in oxazole synthesis as it can significantly influence reactant solubility, reaction rates, and even the reaction pathway. A variety of solvents have been explored for the synthesis of substituted oxazoles. For instance, in reactions forming 4,5-disubstituted oxazoles directly from carboxylic acids, dichloromethane (DCM) has been used effectively. nih.gov Other common aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are also employed, particularly in cyclization steps. In certain methodologies, such as the van Leusen reaction, solvents like methanol or a mixture of dimethoxyethane (DME) and methanol have proven successful. nih.gov

Temperature control is another vital parameter for optimizing oxazole synthesis. Reactions can be conducted at a range of temperatures, from ambient room temperature to elevated temperatures under reflux, depending on the specific synthetic route and the reactivity of the substrates. For example, some van Leusen reactions proceed efficiently at 50 °C, while others may require heating at 60 °C to achieve optimal results. nih.govnih.gov The interplay between solvent choice and temperature is crucial; the boiling point of the solvent will determine the maximum temperature achievable under normal reflux conditions, directly impacting reaction times and yields.

| Solvent | Temperature (°C) | Reaction Type | Typical Yield (%) | Reference |

| Dichloromethane (DCM) | Room Temperature | Oxazole synthesis from carboxylic acids | 70–97% | nih.gov |

| Methanol | 60 | Microwave-assisted van Leusen synthesis | High | nih.gov |

| Water | 50 | van Leusen reaction with β-cyclodextrin | Excellent | nih.govmdpi.com |

| Isopropyl Alcohol (IPA) | 60 | [3+2] Cycloaddition | ~95% (oxazoline intermediate) | nih.gov |

| Dimethoxyethane (DME)/Methanol | Room Temperature | van Leusen reaction with ion exchange resin | 66% | nih.gov |

Catalyst Selection and Loading

Catalysts play a pivotal role in many synthetic routes to oxazoles, facilitating bond formation and influencing the regioselectivity of the final product. A diverse range of catalysts, including those based on copper, gold, and palladium, have been successfully employed. organic-chemistry.org Copper(II) triflate [Cu(OTf)₂], for example, has been used to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. ijpsonline.com Gold catalysts are effective in the synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals through oxidative catalysis. researchgate.net

The choice of catalyst can direct the reaction to yield specific isomers. For instance, in palladium-catalyzed direct arylation of oxazoles, the selection of task-specific phosphine ligands can determine whether substitution occurs at the C-2 or C-5 position. organic-chemistry.org Catalyst loading, or the amount of catalyst used relative to the reactants, is another parameter that requires optimization. While higher loading might increase the reaction rate, it also increases costs and can complicate purification. Research focuses on achieving high yields with minimal catalyst loading, often in the range of 1-10 mol%. researchgate.netasccindapur.com For example, a gold-catalyzed pathway was optimized to run on a 1 mmol scale with a catalyst loading of 5.9 mol%. researchgate.net

| Catalyst | Loading (mol%) | Reaction Type | Substrates | Yield (%) | Reference |

| Copper(II) triflate [Cu(OTf)₂] | Not specified | Coupling/Cyclization | α-diazoketones and amides | up to 87% | ijpsonline.com |

| Gold (e.g., (PPh₃)AuCl/AgSbF₆) | 5.9 | Oxidative Cyclization | Carboxamides and propynals | up to 96% | researchgate.net |

| Palladium (e.g., Pd₂(dba)₃) | Not specified | Coupling/Cyclization | N-propargylamides and aryl iodides | Good | organic-chemistry.org |

| Trifluoromethanesulfonic acid (TfOH) | Not specified | Metal-free Coupling | α-diazoketones and amides | Good to Excellent | organic-chemistry.org |

| Ruthenium (e.g., [Ru(bpy)₃]Cl₂) | 1 | Visible-light Photocatalysis | α-bromoketones and benzylamines | Not specified | organic-chemistry.org |

Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazole derivatives to create more sustainable and environmentally friendly processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One prominent green strategy is the use of microwave-assisted synthesis. ijpsonline.com Microwave irradiation can significantly accelerate reaction rates, leading to drastically reduced reaction times and often improved product yields compared to conventional heating methods. nih.govijpsonline.com For example, a microwave-assisted van Leusen synthesis was developed for producing 5-aryl-1,3-oxazoles efficiently. nih.gov

Another key area of green chemistry is the use of alternative, environmentally benign solvents. Water has been successfully used as a green medium for the van Leusen reaction, facilitated by β-cyclodextrin, allowing the reaction to proceed at a low temperature (50 °C). nih.govmdpi.com Ionic liquids have also been explored as recyclable solvents for the one-pot synthesis of 4,5-disubstituted oxazoles. nih.gov Furthermore, developing metal-free reaction conditions, such as using iodine or hypervalent iodine reagents, eliminates the need for potentially toxic and expensive heavy metal catalysts. organic-chemistry.org Visible-light photocatalysis represents another sustainable approach, enabling the synthesis of substituted oxazoles at room temperature with low catalyst loading. organic-chemistry.org

| Green Approach | Details | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation instead of conventional heating. | Reduced reaction times (minutes vs. hours), often higher yields, increased efficiency. | nih.govijpsonline.com |

| Use of Water as a Solvent | van Leusen reaction performed in water with β-cyclodextrin as a promoter. | Environmentally benign, low cost, non-toxic, allows for low-temperature reactions. | nih.govmdpi.com |

| Ionic Liquids as Solvents | One-pot synthesis of 4,5-disubstituted oxazoles in an ionic liquid. | Recyclable and reusable solvent, high yield, broad substrate scope. | nih.gov |

| Metal-Free Catalysis | Use of catalysts like trifluoromethanesulfonic acid (TfOH) or iodine. | Avoids heavy metal waste, reduces cost and toxicity. | organic-chemistry.org |

| Visible-Light Photocatalysis | Employs a photocatalyst (e.g., Ru or Ir complex) and visible light. | Mild reaction conditions (room temperature), energy-efficient, high functional group tolerance. | organic-chemistry.org |

Reactivity, Derivatization, and Transformation Studies of 2 Cyclopropyl 1,3 Oxazole 4 Carboxamide

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich heterocycle, but its reactivity is nuanced. It possesses a pyridine-like nitrogen atom at position 3 and a furan-like oxygen atom at position 1. This structure influences its behavior in electrophilic and nucleophilic reactions. pharmaguideline.com

Electrophilic Reactions: Electrophilic aromatic substitution on the oxazole ring is generally difficult and typically occurs at the C5 position, which is the most electron-rich carbon. wikipedia.orgtandfonline.com However, these reactions often require the presence of electron-donating groups on the ring to facilitate the attack of the electrophile. wikipedia.org In 2-Cyclopropyl-1,3-oxazole-4-carboxamide, the C2-cyclopropyl group is weakly electron-donating, which may slightly activate the ring. Conversely, the C4-carboxamide group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. Consequently, forcing conditions would be necessary for reactions like nitration or halogenation, and yields are expected to be low.

The nitrogen atom at position 3 is weakly basic (pKa of the conjugate acid is ~0.8) and can undergo protonation with strong acids to form oxazolium salts. wikipedia.org It can also be alkylated with alkylating agents to form N-alkyloxazolium salts. pharmaguideline.com

Nucleophilic Reactions: Unsubstituted oxazoles are generally resistant to nucleophilic substitution. However, nucleophilic attack can occur, often leading to ring cleavage rather than substitution. pharmaguideline.com The presence of a good leaving group, typically at the electron-deficient C2 position, facilitates nucleophilic aromatic substitution. wikipedia.org For the title compound, direct nucleophilic attack on the ring carbons is unlikely. However, if the ring is first activated, for instance by forming an N-oxide, nucleophilic attack can be facilitated. In some cases, strong nucleophiles like ammonia (B1221849) or formamide (B127407) can induce ring cleavage and subsequent rearrangement to form other heterocycles, such as imidazoles. pharmaguideline.com

| Reaction Type | Reagent/Conditions | Predicted Outcome for this compound | Reference |

|---|---|---|---|

| Electrophilic Substitution (e.g., Bromination) | N-Bromosuccinimide (NBS) | Substitution at C5, likely requiring forcing conditions due to deactivating C4-carboxamide group. | slideshare.net |

| Protonation | Strong acid (e.g., HCl) | Formation of an oxazolium salt at the N3 position. | pharmaguideline.com |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Formation of a quaternary N-alkyloxazolium salt. | pharmaguideline.com |

| Ring Cleavage | Ammonia/Formamide, heat | Potential conversion to an imidazole (B134444) derivative via ring opening and recyclization. | pharmaguideline.com |

Reactions Involving the Carboxamide Moiety

The primary carboxamide group at the C4 position is a versatile functional handle that can undergo a variety of transformations common to amides. These reactions allow for the conversion of the carboxamide into other important functional groups, significantly increasing the synthetic utility of the parent molecule.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 2-cyclopropyl-1,3-oxazole-4-carboxylic acid, under either strong acidic or basic conditions with heating. This carboxylic acid derivative is a key intermediate for further modifications, such as esterification or peptide coupling.

Dehydration: Treatment with strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) converts the carboxamide into a nitrile (4-cyano-2-cyclopropyl-1,3-oxazole).

Reduction: The carboxamide can be reduced to a primary amine, (2-cyclopropyl-1,3-oxazol-4-yl)methanamine. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Hofmann Rearrangement: This reaction converts the primary carboxamide into a primary amine with one fewer carbon atom. Treatment of this compound with bromine and a strong base (e.g., NaOH) would yield 4-amino-2-cyclopropyl-1,3-oxazole.

| Reaction | Typical Reagents | Expected Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid |

| Dehydration | POCl₃ or SOCl₂ | 4-Cyano-2-cyclopropyl-1,3-oxazole |

| Reduction | LiAlH₄ then H₂O | (2-Cyclopropyl-1,3-oxazol-4-yl)methanamine |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | 4-Amino-2-cyclopropyl-1,3-oxazole |

Functionalization at Peripheral Positions (C2, C5, C4 of Oxazole Ring)

Strategic functionalization at the C2, C4, and C5 positions is key to creating diverse analogs of the title compound.

C2 Position: The C2 position is already substituted with a cyclopropyl (B3062369) group. While the cyclopropyl ring is generally stable, it can undergo ring-opening reactions under certain catalytic (e.g., hydrogenation) or strongly acidic conditions. researchgate.net The C2-H on an unsubstituted oxazole is the most acidic proton on the ring. semanticscholar.org Direct deprotonation at C2 using strong organolithium bases often leads to unstable 2-lithiooxazoles that can undergo electrocyclic ring opening to form isonitrile intermediates. pharmaguideline.comwikipedia.org However, complexation with boranes or the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) of magnesium or zinc can stabilize the metalated intermediate, allowing for subsequent reaction with various electrophiles. acs.orgacs.org

C4 Position: As discussed in section 3.2, the carboxamide at C4 serves as a precursor to other functional groups like carboxylic acids, nitriles, and amines, which can then be used in a wide range of subsequent reactions (e.g., coupling, substitution).

C5 Position: The C5 position is the primary target for functionalization via electrophilic substitution, although this is disfavored by the C4-carboxamide. A more effective and modern strategy for C5 functionalization is directed metalation. Using a strong base like lithium diisopropylamide (LDA) or a TMP-base, the C5 proton can be selectively removed to generate a lithiated or metalated species. acs.org This organometallic intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to introduce new substituents at the C5 position. The regioselectivity of deprotonation can be influenced by the substituents already present on the ring. rsc.org

Stability and Degradation Pathways Under Research Conditions

The stability of the oxazole ring is a critical consideration in its synthesis and application. Oxazoles are generally thermally stable but can be sensitive to chemical degradation, particularly under acidic or basic conditions. tandfonline.com

Acidic Conditions: The oxazole ring is known to be labile in strong aqueous acid. researchgate.net The pyridine-like nitrogen at N3 can be protonated, which activates the ring towards nucleophilic attack by water. This can lead to hydrolytic cleavage of the ring, ultimately yielding acyclic products. researchgate.net

Basic Conditions: While more stable to base than to acid, strong basic conditions, especially at elevated temperatures, can also promote ring-opening, particularly if there are activating substituents. For instance, studies on related oxadiazoles (B1248032) have shown that nucleophilic attack at high pH can initiate ring opening to form nitrile products. nih.gov

Oxidative Degradation: Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the oxazole ring. pharmaguideline.com However, the ring is generally resistant to oxidation by reagents like hydrogen peroxide. pharmaguideline.com

Substituent Effects: The stability of the oxazole core can be significantly influenced by its substituents. For example, research on 5-hydroxyoxazole-4-carboxylic acid derivatives has shown them to be highly unstable, readily undergoing hydrolytic ring-opening and decarboxylation. nih.gov While this compound lacks the sensitive 5-hydroxy group, this highlights the potential for instability in functionally dense oxazole systems. The presence of the carboxamide group could also influence degradation pathways, for example, by intramolecular catalysis under certain pH conditions.

Applications as a Building Block in Complex Chemical Synthesis

Oxazole-containing compounds, particularly those with functional handles like a carboxamide or carboxylic acid, are valuable building blocks in synthetic chemistry. researchgate.net They are found in numerous natural products and pharmaceutically active molecules. nih.govrsc.org

Peptidomimetics and Natural Product Synthesis: The oxazole ring is often considered a bioisostere of an amide bond or can act as a masked dipeptide unit. This makes oxazole derivatives useful in the synthesis of peptidomimetics and complex natural products. For example, oxazole-thiazole fragments are key components in the synthesis of nostocyclamide. researchgate.net The title compound, after hydrolysis to its corresponding carboxylic acid, could be coupled with amino acids or other amine-containing fragments to build larger, more complex molecular architectures.

Scaffold for Drug Discovery: The oxazole core is a "privileged scaffold" in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The ability to functionalize this compound at its various positions (as described in sections 3.2 and 3.3) makes it an attractive starting point for generating libraries of diverse compounds for drug discovery programs. nih.gov The transformation of the carboxamide into a nitrile or an amine provides entry into different chemical spaces and allows for the introduction of varied pharmacophoric elements.

Versatile Intermediate: The preparation of functionalized oxazoles, such as 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, has been shown to provide versatile building blocks for the synthesis of complex bis-oxazoles like the siphonazoles. researchgate.net Similarly, this compound can serve as a versatile intermediate, where each component—the cyclopropyl group, the oxazole core, and the carboxamide—can be selectively modified to achieve a desired target molecule.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise structure of 2-Cyclopropyl-1,3-oxazole-4-carboxamide by mapping the carbon and proton framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The characteristic chemical shifts (δ) are influenced by the electronic environment of the protons.

Oxazole (B20620) Ring Proton (H-5): A single proton attached to the oxazole ring at the C-5 position is anticipated to appear as a singlet in the downfield region, typically around δ 8.0-8.5 ppm, due to the deshielding effect of the heterocyclic aromatic system.

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to produce two separate broad singlets, typically in the range of δ 7.0-8.0 ppm. Their chemical shift can be variable and is dependent on solvent and concentration.

Cyclopropyl (B3062369) Methine Proton (-CH): The single proton on the cyclopropyl ring directly attached to the oxazole ring (at C-2) would appear as a multiplet, expected in the δ 2.0-2.5 ppm range.

Cyclopropyl Methylene (B1212753) Protons (-CH₂): The four protons on the two methylene groups of the cyclopropyl ring are diastereotopic and would likely appear as two separate multiplets in the upfield region, typically between δ 1.0-1.5 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Oxazole H-5 | ~8.0 - 8.5 | Singlet (s) | 1H |

| Amide (-CONH₂) | ~7.0 - 8.0 | Two Broad Singlets (br s) | 2H |

| Cyclopropyl Methine (-CH) | ~2.0 - 2.5 | Multiplet (m) | 1H |

| Cyclopropyl Methylene (-CH₂) | ~1.0 - 1.5 | Multiplets (m) | 4H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

Oxazole Ring Carbons (C-2, C-4, C-5): The three carbons of the oxazole ring are expected to resonate in the downfield region. C-2 and C-4, being attached to heteroatoms, would be significantly deshielded, appearing in the δ 150-165 ppm range. The C-5 carbon is expected around δ 125-135 ppm.

Carboxamide Carbonyl Carbon (-CONH₂): The carbonyl carbon of the amide group is highly deshielded and is expected to appear at approximately δ 160-170 ppm.

Cyclopropyl Carbons (-CH, -CH₂): The cyclopropyl methine carbon (CH) is expected around δ 10-15 ppm, while the two equivalent methylene carbons (CH₂) would appear further upfield, typically in the δ 5-10 ppm range.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxamide Carbonyl (C=O) | ~160 - 170 |

| Oxazole C-2 | ~160 - 165 |

| Oxazole C-4 | ~150 - 155 |

| Oxazole C-5 | ~125 - 135 |

| Cyclopropyl Methine (CH) | ~10 - 15 |

| Cyclopropyl Methylene (CH₂) | ~5 - 10 |

Two-dimensional (2D) NMR experiments are critical for the definitive assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms. It would confirm the assignment of the oxazole C-5 to its attached H-5, as well as the cyclopropyl methine and methylene carbons to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for structural confirmation would include the correlation between the cyclopropyl methine proton and the oxazole C-2, and between the oxazole H-5 proton and the carboxamide carbonyl carbon, confirming the substitution pattern of the oxazole ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would be particularly useful to confirm the connectivity within the cyclopropyl ring, showing correlations between the methine proton and the adjacent methylene protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY can provide information about the spatial proximity of protons, which helps in understanding the molecule's conformation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound and to study its fragmentation patterns for further structural verification.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₇H₈N₂O₂. biosynth.com The expected monoisotopic mass would be precisely measured and compared to the theoretical value to confirm this composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ |

| Theoretical Monoisotopic Mass ([M+H]⁺) | 153.0659 u |

| Expected Observation | Measurement within ± 5 ppm of theoretical mass |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.0499 | 129.1 |

| [M+Na]⁺ | 176.0318 | 139.7 |

| [M-H]⁻ | 152.0353 | 135.3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

Key absorptions would confirm the presence of the carboxamide group, the oxazole ring, and the cyclopropyl moiety. The N-H stretching vibrations of the primary amide typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is anticipated to be a strong, prominent peak around 1680-1650 cm⁻¹. The N-H bending (Amide II band) is expected to appear near 1640-1600 cm⁻¹.

The oxazole ring itself contributes a characteristic pattern of absorptions. The C=N stretching vibration is typically observed in the 1650-1590 cm⁻¹ region. The C=C stretching vibration within the ring is expected around 1590-1475 cm⁻¹. Furthermore, the C-O-C stretching of the oxazole ether linkage will likely produce a strong band in the 1250-1020 cm⁻¹ range. The presence of the cyclopropyl group would be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic ring deformation (scissoring) vibrations around 1020 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretching | 3400-3200 | Medium |

| Cyclopropyl C-H | Stretching | ~3080-3000 | Medium-Weak |

| Aromatic C-H | Stretching | ~3100 | Weak |

| Amide C=O | Stretching (Amide I) | 1680-1650 | Strong |

| Oxazole C=N | Stretching | 1650-1590 | Medium |

| Amide N-H | Bending (Amide II) | 1640-1600 | Medium |

| Oxazole C=C | Stretching | 1590-1475 | Medium |

| Oxazole C-O-C | Asymmetric Stretching | 1250-1020 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the oxazole ring, which contains π-electrons.

The parent oxazole molecule is known to exhibit intense absorption bands in the vacuum ultraviolet (VUV) region, with transitions observed around 6.3 eV (~197 nm), 7.5 eV (~165 nm), and higher energies. iaea.org For substituted oxazoles like this compound, the absorption maxima (λmax) are expected to shift to longer wavelengths (a bathochromic shift) due to the presence of conjugating and auxochromic groups.

The carboxamide and cyclopropyl groups attached to the oxazole core will influence the energy of the π → π* and n → π* transitions. Studies on various oxazole derivatives have shown absorption maxima in the range of 355–495 nm, although these examples were highly conjugated dye molecules. globalresearchonline.net For this compound, the primary π → π* transitions associated with the oxazole ring are expected to occur in the lower UV region. The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, would typically appear as a weaker band at a longer wavelength. The exact position and intensity of these bands are sensitive to the solvent polarity.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Oxazole Ring System | 200-280 | High |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and resolving any potential isomers generated during synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach for this analysis.

In a typical setup, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. A gradient elution, starting with a high proportion of an aqueous solvent (like water with a formic acid or trifluoroacetic acid modifier to improve peak shape) and gradually increasing the proportion of an organic solvent (such as acetonitrile (B52724) or methanol), would likely be employed to ensure the efficient elution of the target compound and any impurities. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks in the chromatogram. Several studies on oxazole and carboxamide derivatives have successfully used HPLC to ascertain purity. researchgate.netresearchgate.net

Table 3: General HPLC Parameters for Purity Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Injection Volume | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC-MS may be challenging due to its relatively high polarity and low volatility, which can lead to poor chromatographic performance and thermal degradation in the injector port.

However, GC-MS can be effectively used for the analysis of more volatile precursors or by converting the target compound into a less polar, more volatile derivative. For instance, the primary amide could be derivatized, for example, through silylation, to increase its volatility. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. The parent oxazole has been analyzed by GC-MS, and the technique is also applied to the analysis of various oxazole-containing fungicides. nih.govresearchgate.net The applicability of GC-MS to this compound would depend on the development of a suitable derivatization protocol or specialized injection techniques that mitigate thermal decomposition.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Geometry Calculations

Theoretical calculations are fundamental to understanding the intrinsic properties of 2-Cyclopropyl-1,3-oxazole-4-carboxamide. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly employed to determine the molecule's most stable three-dimensional structure and its electronic landscape. irjweb.com

The initial step in these investigations is geometry optimization, where the molecule's energy is minimized to find its ground-state conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, calculations would focus on the planarity of the oxazole (B20620) ring and the specific orientations of the cyclopropyl (B3062369) and carboxamide substituents. The oxazole ring itself is an aromatic system, and its electronic nature is influenced by the electron-donating cyclopropyl group at the C2 position and the electron-withdrawing carboxamide group at the C4 position. juniperpublishers.comresearchgate.net

Once the geometry is optimized, various electronic properties can be calculated. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. This map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the carboxamide would be expected to show negative potential, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, the amide protons and protons on the cyclopropyl ring would exhibit positive potential.

| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | Oxazole C=N | ~1.29 - 1.31 Å |

| Bond Length | Oxazole C-O | ~1.36 - 1.37 Å |

| Bond Length | Cyclopropyl C-C | ~1.51 Å |

| Bond Length | Amide C=O | ~1.24 Å |

| Bond Angle | C-N-C (in oxazole) | ~105 - 107° |

| Dihedral Angle | Cyclopropyl-Oxazole | Dependent on conformation |

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical calculations are instrumental in predicting the chemical reactivity of this compound. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comjuniperpublishers.com

For this molecule, the HOMO is expected to be distributed primarily over the electron-rich oxazole ring and the cyclopropyl group, while the LUMO would likely be localized on the electron-withdrawing carboxamide group and the oxazole ring. This distribution helps predict how the molecule will interact with other reagents. For instance, an electrophile would likely attack the positions with high HOMO density, whereas a nucleophile would target areas with high LUMO density.

Furthermore, these computational methods can be used to model potential reaction mechanisms. For example, the hydrolysis of the carboxamide group under acidic or basic conditions could be simulated. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed, allowing for the determination of activation energies and reaction rates. marmara.edu.tr

Conformational Analysis and Energetics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. This compound possesses rotational freedom around the single bonds connecting the cyclopropyl group to the oxazole ring and the carboxamide group to the ring.

Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds. This allows for the identification of stable conformers (energy minima) and the energy barriers (transition states) that separate them. rsc.org For the cyclopropyl-oxazole linkage, studies on similar cyclopropyl-aromatic systems suggest a preference for a "bisected" conformation, where the plane of the aromatic ring bisects the cyclopropyl ring, allowing for favorable electronic overlap between the cyclopropyl's Walsh orbitals and the ring's π-system. researchgate.net The orientation of the carboxamide group relative to the oxazole ring is also critical, with syn and anti conformers being possible. Computational studies can quantify the energy difference between these conformers, which is typically only a few kcal/mol. researchgate.net

| Conformer Description | Relative Energy (kcal/mol) | Note |

|---|---|---|

| Global Minimum (e.g., Bisected Cyclopropyl, Anti-Amide) | 0.00 | Most stable conformation |

| Bisected Cyclopropyl, Syn-Amide | ~0.5 - 2.0 | Slightly higher in energy |

| Perpendicular Cyclopropyl, Anti-Amide | ~2.0 - 4.0 | Transition state or high-energy conformer |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used approach for this purpose, often performed in conjunction with DFT calculations. github.ioresearchgate.net

The computational protocol involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by comparing them to the calculated shielding of a reference standard, such as tetramethylsilane (B1202638) (TMS). github.io To improve accuracy, the raw calculated shifts are often scaled using established linear regression formulas. github.io Such calculations can predict both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks and confirming the molecular structure.

| Atom Type | Nucleus | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Cyclopropyl-H | ¹H | 0.5 - 1.5 |

| Amide-H (NH₂) | ¹H | 7.0 - 8.5 (broad) |

| Oxazole C5-H | ¹H | 8.0 - 8.5 |

| Cyclopropyl-C | ¹³C | 5 - 15 |

| Oxazole-C (C2, C4, C5) | ¹³C | 120 - 165 |

| Amide C=O | ¹³C | 160 - 170 |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. rsc.orgyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system. nih.gov

For this compound, an MD simulation could be performed with the molecule solvated in a box of water to study its hydration and conformational dynamics in an aqueous environment. The simulation would reveal stable hydrogen bonding patterns between the carboxamide group (which can act as both a hydrogen bond donor and acceptor) and surrounding water molecules. rsc.org This provides insight into the molecule's solubility and how it presents itself to potential biological targets. MD simulations are also critical in drug design for modeling the interaction between a ligand and its protein target. By simulating the ligand-protein complex, one can assess the stability of the binding pose and analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) that contribute to binding affinity. researchgate.netnih.gov

Chemoinformatics and Ligand Efficiency Metrics (e.g., LogP, TPSA)

Chemoinformatics involves the use of computational methods to analyze chemical information. For drug discovery, several molecular descriptors are calculated to predict a compound's "drug-likeness."

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of lipophilicity (greasiness). It affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A LogP value between 1 and 3 is often considered optimal for oral drug candidates. The predicted XLogP3 value for this compound is -0.2, suggesting it is a relatively hydrophilic molecule.

Topological Polar Surface Area (TPSA) is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes. A TPSA value below 140 Ų is generally associated with good cell permeability. The calculated TPSA for this compound is 70.7 Ų, which is well within the favorable range for bioavailability.

These metrics are often used in the context of guidelines like Lipinski's Rule of Five to quickly assess the potential of a compound to be an orally active drug. Based on these predicted values, this compound shows characteristics consistent with good solubility and potential bioavailability. mdpi.com

| Metric | Definition | Predicted Value | Implication for Drug-Likeness |

|---|---|---|---|

| Molecular Weight | Mass of one mole of the substance | 152.15 g/mol | Favorable (typically < 500) |

| XLogP3 | Measure of lipophilicity | -0.2 | High hydrophilicity/solubility |

| TPSA | Topological Polar Surface Area | 70.7 Ų | Good potential for cell permeability |

| Hydrogen Bond Donors | Number of N-H, O-H bonds | 1 | Favorable (typically ≤ 5) |

| Hydrogen Bond Acceptors | Number of N, O atoms | 3 | Favorable (typically ≤ 10) |

Biological Activity and Structure Activity Relationship Sar Studies Pre Clinical Focus

Mechanisms of Biological Action at the Molecular Level

The biological actions of compounds based on the 2-cyclopropyl-1,3-oxazole (B2726403) scaffold have been investigated at the molecular level, revealing specific interactions with key cellular components.

Direct evidence for enzyme inhibition by 2-Cyclopropyl-1,3-oxazole-4-carboxamide is not extensively documented. However, the broader class of oxazole-containing compounds is known to exhibit a range of enzyme-modulating activities. nih.gov For instance, the 1,3-oxazole ring is a core component of mubritinib, a known tyrosine kinase inhibitor. nih.govderpharmachemica.com This suggests that the 2-cyclopropyl-1,3-oxazole scaffold could potentially be adapted to target various enzymes, although specific targets for the carboxamide derivative remain to be identified through dedicated screening.

Currently, there is no specific research available detailing the interaction of this compound or its close sulfonamide analogs with specific cellular receptors.

The most well-documented mechanism of action for this structural class is the interference with microtubule dynamics. nih.gov A series of novel 2-cyclopropyl-1,3-oxazole-4-sulfonamide derivatives has been shown to be effective inhibitors of tubulin polymerization. nih.gov This process is critical for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.govmdpi.com In vitro experiments confirmed that this class of compounds effectively binds to tubulin and promotes the depolymerization of microtubules within cells. nih.gov This mechanism is a validated and important target for anticancer drug development. nih.govmdpi.com

Identification of Pre-clinical Biological Targets

Based on the mechanistic studies of its close analogs, the primary pre-clinical biological target identified for the 2-cyclopropyl-1,3-oxazole scaffold is tubulin . nih.gov The potent antiproliferative effects observed in cancer cell lines are directly attributed to the inhibition of tubulin polymerization. This targeted action positions compounds with this core structure as potential antimitotic agents for cancer therapy.

In Vitro Biological Evaluation and Screening

A series of 2-cyclopropyl-1,3-oxazole-4-sulfonamide derivatives, which are close structural analogs of this compound, were evaluated for their antiproliferative activity against the full panel of 60 human tumor cell lines at the National Cancer Institute (NCI). nih.gov

The majority of these compounds exhibited promising growth inhibitory properties, with a notable specificity for leukemia cell lines over other cancer types. nih.gov The most potent analogs demonstrated GI50 values (concentration required to inhibit cell growth by 50%) in the nanomolar to low micromolar range. nih.gov For instance, derivatives featuring 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen were found to be particularly potent inhibitors against leukemia cell lines, with mean GI50 values of 48.8 nM and 44.7 nM, respectively. nih.gov

The structure-activity relationship (SAR) studies indicated that halogenated and alkyl-substituted aniline (B41778) derivatives on the sulfonamide portion were generally the most potent and selective inhibitors of leukemia cell growth. nih.gov In contrast, compounds with electron-withdrawing groups like cyano and trifluoromethyl were found to be inactive. nih.gov

Below is a summary of the in vitro antiproliferative activity for selected potent 2-cyclopropyl-1,3-oxazole-4-sulfonamide analogs against various cancer cell lines.

| Compound | Cancer Type | Cell Line | GI50 Value |

|---|

Data sourced from a study on 2-cyclopropyl-1,3-oxazole-4-sulfonamide derivatives, which are structural analogs of the title compound. nih.gov

Antimicrobial and Antifungal Activities

The 1,3-oxazole nucleus is a core component of many compounds investigated for their therapeutic potential, including antimicrobial and antifungal properties. nih.govd-nb.info Preclinical studies on various oxazole (B20620) derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov The substitution pattern on the oxazole ring plays a critical role in determining the potency and spectrum of these activities. nih.gov

Derivatives of 1,3-oxazole have shown notable efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govresearchgate.net For instance, certain spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives have exhibited significant antibacterial and antifungal activity, in some cases exceeding that of reference chemotherapeutics. iajps.com Similarly, various 2,4-disubstituted oxazoles and their bioisosteres, thiazoles, have been synthesized and evaluated, with results indicating that specific substituents significantly influence antibacterial potency. researchgate.net The presence of a divalent sulfur atom in the thiazole (B1198619) ring, for example, sometimes enhances activity compared to its oxygen counterpart in the oxazole system. researchgate.net

In the realm of antifungal research, oxazole derivatives have been tested against fungi like Aspergillus niger and Candida albicans. nih.goviajps.com Benzo[d]oxazole derivatives, for example, have shown antifungal potential comparable or superior to reference drugs like 5-fluorocytosine (B48100) against various fungal strains. d-nb.inforesearchgate.net Carboxamide derivatives, a class to which this compound belongs, have also been a focus of antifungal drug discovery, particularly as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.govmdpi.com

While direct preclinical data on the antibiofilm activity of this compound is not extensively detailed in the available literature, the demonstrated efficacy of related heterocyclic compounds against microbial growth suggests a potential avenue for investigation. The ability to inhibit microbial proliferation is often a prerequisite for preventing biofilm formation.

| Compound Class/Derivative | Target Organism(s) | Observed Activity/Finding | Source |

|---|---|---|---|

| Propanoic acid derivatives with oxazole ring | E. coli, S. aureus, B. subtilis | Exhibited potent antibacterial activities with MIC values as low as 1.56 µg/ml. | nih.gov |

| Benzo[d]oxazole derivatives | Various fungal strains | Activity was found to be superior or comparable to the reference drug 5-flourocytosine. | d-nb.inforesearchgate.net |

| Carboxamide derivatives with 1,2,3-triazole | Sclerotinia sclerotiorum, Botrytis cinerea | Compound A3-3 showed significant antifungal activity with EC50 values of 1.08 and 8.75 µg/mL, respectively. | nih.gov |

| 2,4-disubstituted oxazoles | Gram-positive and Gram-negative bacteria | Substituents at the second and fourth positions significantly influenced antibacterial activity. | researchgate.net |

| 5-ethyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazole | Candida spp. | Showed the best activity against all tested Candida species among the synthesized derivatives. | mdpi.com |

Anti-inflammatory Potential

Oxazole and related heterocyclic scaffolds, such as 1,3,4-oxadiazoles, are present in molecules investigated for anti-inflammatory properties. nih.gov The mechanism of action often involves the modulation of key inflammatory mediators, including cytokines and enzymes like cyclooxygenase (COX). mdpi.com Preclinical studies on various derivatives have shown potential in both acute and chronic models of inflammation. nih.gov

Research into novel 2,5-disubstituted-1,3,4-oxadiazoles has demonstrated their ability to reduce inflammation in models such as carrageenan-induced rat paw edema. nih.gov The activity of these compounds has been linked to the inhibition of leukocyte influx and the production of inflammatory markers like nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This suggests a potential mechanism targeting the LPS-TLR4-NF-κB signaling pathway. nih.gov

Furthermore, some oxazole derivatives have been designed as COX-2 inhibitors, a key enzyme in the inflammatory cascade. d-nb.info The anti-inflammatory drug Oxaprozin, for instance, contains an oxazole core. nih.gov Studies on other heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have also revealed significant anti-inflammatory effects, with some compounds exhibiting activity comparable to standard drugs like indomethacin (B1671933) and celecoxib (B62257) by inhibiting COX-1 and COX-2 enzymes. mdpi.com The modulation of pro-inflammatory cytokines is another key aspect of the anti-inflammatory potential of these compounds. mdpi.com

| Compound Class/Derivative | Inflammatory Model/Target | Observed Effect | Source |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazoles (OSD) | Carrageenan-induced rat paw edema | Reduced paw edema by 60% at 100 mg/kg. | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazoles (OSD and OPD) | LPS-stimulated RAW264.7 cells | Inhibited formation of nitric oxide and reactive oxygen species. | nih.gov |

| Diaryl-1,2,4-triazole derivatives | COX-1 and COX-2 enzymes | Potent inhibition of COX-2, with greater analgesic and anti-inflammatory effects than celecoxib in vivo. | mdpi.com |

| Flurbiprofen-1,3,4-oxadiazole derivative (Ox-6f) | Carrageenan-induced rat paw edema | Significantly reduced edema volume by 79.83%. Also reduced levels of NO, TBARS, IL-6, and COX-2. | nih.gov |

Antiparasitic Activity

The oxadiazole ring, an isomer of oxazole, is a key structural feature in compounds explored for their antiparasitic activities. scielo.brresearchgate.net Research has spanned a range of parasitic diseases, including trypanosomiasis, leishmaniasis, and malaria. scielo.brnih.gov

Derivatives containing the 1,3,4-oxadiazole (B1194373) ring have demonstrated in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Similarly, hybrid molecules incorporating a 1,2,4-triazole and a 1,3,4-oxadiazole moiety have been investigated for their antileishmanial activity against parasites such as Leishmania major. nih.gov

In the context of malaria, cyclopropyl (B3062369) carboxamides have been identified as a novel class of antimalarial agents through phenotypic screening. nih.gov These compounds have been shown to act on the early trophozoite stages of the Plasmodium life cycle within erythrocytes. nih.gov Orally administered cyclopropyl carboxamides were found to be absorbed in mouse models and capable of killing the parasite in vivo. nih.gov The investigation of 3,4-disubstituted 1,2,5-oxadiazoles has also yielded compounds with high in vitro activity against Plasmodium falciparum, highlighting the potential of this heterocyclic class in antimalarial drug discovery. mdpi.com

| Compound Class/Derivative | Target Parasite | Observed Activity | Source |

|---|---|---|---|

| 2,3-dihydro-1,3,4-oxadiazole derivative | Trypanosoma cruzi | Showed significant in vitro activity against amastigotes. | nih.gov |

| 1,2,4-triazole and 1,3,4-oxadiazole hybrid | Leishmania major | Exhibited antileishmanial activity with an MIC of 1250 µg/mL against promastigotes. | nih.gov |

| Cyclopropyl carboxamides | Plasmodium falciparum | Active against early trophozoite stages of the parasite's erythrocytic life cycle. | nih.gov |

| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Plasmodium falciparum (NF54 strain) | Demonstrated high in vitro activity with an IC50 of 0.034 µM. | mdpi.com |

Other Relevant Biological Activities

Beyond the activities previously mentioned, the oxazole scaffold and related heterocyclic systems are being explored for a variety of other biological effects in preclinical settings.

Antiviral Potential: Derivatives of 1,2,4-triazole, a related azole, have shown promise as antiviral agents against a range of RNA and DNA viruses, including influenza and hepatitis C. nih.goveurekaselect.commdpi.com The mechanism can involve the inhibition of key viral enzymes. nih.gov For instance, some triazole-3-thione derivatives are potential candidates for development against influenza A (H1N1) viruses. nih.gov While specific antiviral data for this compound is limited, the broad antiviral activity of the wider azole family suggests this as a potential area for future research. eurekaselect.com

Antidiabetic Potential: The 1,3,4-oxadiazole ring is a structural component in compounds being investigated for antidiabetic properties. nih.govnih.gov These derivatives have been shown to potentially modulate molecular targets such as α-glucosidase, α-amylase, and peroxisome proliferator-activated receptor-gamma (PPARγ), which are involved in glucose metabolism and insulin (B600854) sensitivity. nih.govmdpi.com Hybrid molecules combining 1,3,4-oxadiazole with other pharmacophores like thiazolidinedione have demonstrated significant α-amylase and α-glucosidase inhibitory activity in vitro. nih.gov

Immunosuppressive Potential: Certain isoxazole (B147169) derivatives, which are isomers of oxazole, have been shown to exhibit immunosuppressive effects. nih.gov For example, N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) displayed immunosuppressive activity in mouse and human experimental models, affecting the proliferation of peripheral blood mononuclear cells. nih.gov One derivative was found to inhibit the production of tumor necrosis factor-alpha (TNF-α) and induce pro-apoptotic pathways in Jurkat cells, suggesting a potential mechanism for its immunosuppressive action. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies for this compound are not extensively documented, a broader analysis of related oxazole carboxamides and molecules featuring a cyclopropyl group provides valuable insights into how structural modifications may influence biological activity. nih.gov

Influence of the Cyclopropyl Moiety on Biological Profile

The cyclopropyl group exerts unique electronic and steric effects that distinguish it from other alkyl groups. nih.gov

Steric Effects: The cyclopropyl group is a small, rigid, and sterically defined substituent. nih.gov Its compact size and fixed conformation can provide a better fit into the binding pockets of enzymes or receptors compared to more flexible alkyl chains. This defined three-dimensional structure can lead to increased binding affinity and potency. nih.gov The steric bulk and shape of the substituent at the 2-position of the oxazole ring are critical for activity, and the cyclopropyl moiety provides a distinct steric profile that can be advantageous for specific biological targets. researchgate.net

Metabolic Stability and Lipophilicity Considerations

In the early stages of drug discovery, a compound's metabolic stability and lipophilicity are critical determinants of its potential success. Metabolic stability, often assessed in vitro using liver microsomes, indicates a compound's susceptibility to metabolism by enzymes such as the cytochrome P450 family. A compound with low metabolic stability is likely to be rapidly cleared from the body, resulting in a short duration of action and poor oral bioavailability. For oxazole-containing compounds, metabolic transformation can involve oxidation of the oxazole ring or its substituents. The cyclopropyl group at the C2 position is generally considered to be relatively stable, but it can also be a site of metabolism.

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. acdlabs.com It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water for the neutral form of the molecule, or as the logarithm of the distribution coefficient (logD) at a specific pH for ionizable compounds. acdlabs.com For a molecule like this compound, which has a weakly basic nitrogen in the oxazole ring and a potentially ionizable amide proton, logD at physiological pH (7.4) is a more relevant parameter.

The following table illustrates how modifications to the core structure could be expected to influence lipophilicity, a key consideration in optimizing the ADME profile of this compound class.

| Compound Name | Modification from Parent | Expected Impact on Lipophilicity |

| This compound | Parent Compound | Baseline |

| 2-Cyclopropyl-N-methyl-1,3-oxazole-4-carboxamide | Methylation of carboxamide nitrogen | Increase |

| 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carboxamide | Methylation at C5 of oxazole ring | Increase |

| 2-(1-Methylcyclopropyl)-1,3-oxazole-4-carboxamide | Methylation of cyclopropyl group | Increase |

| 2-Cyclopropyl-5-hydroxy-1,3-oxazole-4-carboxamide | Hydroxylation at C5 of oxazole ring | Decrease |

Impact of Substituents at the Oxazole Ring (C2, C4, C5 positions)

The substitution pattern on the oxazole ring is a critical determinant of the biological activity and selectivity of this class of compounds. The C2, C4, and C5 positions offer distinct vectors for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties.

The C2 position is substituted with a cyclopropyl group in the parent compound. This small, conformationally constrained ring is a common motif in medicinal chemistry, often introduced to improve metabolic stability and binding affinity. The cyclopropyl group can fit into small hydrophobic pockets within a target protein's binding site. Modifications at this position, such as the introduction of larger alkyl or aryl groups, would significantly alter the steric profile of the molecule and its interaction with a target.

The C4 position is occupied by the carboxamide group, which is crucial for establishing key interactions with biological targets, often through hydrogen bonding. The direct attachment of the carboxamide to the oxazole ring influences its electronic properties and spatial orientation.

The C5 position of the oxazole ring is unsubstituted in the parent compound and represents a key point for modification to explore SAR. Introduction of small alkyl groups (e.g., methyl) or halogens (e.g., chloro) at this position can influence the molecule's lipophilicity and electronic distribution. A chloro substituent, for instance, is known to be a bioisostere of a methyl group but with different electronic properties, potentially altering binding interactions or metabolic stability. Research on related 2-aryl-5-chloro-1,3-oxazole-4-carboxamides has shown that the chlorine atom at the C5 position can be reactive towards various nucleophiles, allowing for further derivatization.

The following table summarizes the general impact of substitutions at different positions of the oxazole ring based on established medicinal chemistry principles.

| Position on Oxazole Ring | Type of Substituent | General Impact on Activity/Properties |

| C2 | Small alkyl (e.g., cyclopropyl) | Often provides a good balance of potency and metabolic stability. |

| Larger alkyl or aryl groups | May increase potency but could also introduce steric hindrance or increase lipophilicity excessively. | |

| C4 | Carboxamide (parent) | Key for hydrogen bonding interactions with the target. |

| Ester or other bioisosteres | Would significantly alter the hydrogen bonding capacity and likely the biological activity. | |

| C5 | Small alkyl (e.g., methyl) | Can fill small hydrophobic pockets in the binding site and increase lipophilicity. |

| Halogens (e.g., chloro, fluoro) | Can modulate electronic properties, serve as a metabolic block, and form halogen bonds with the target. | |

| Polar groups (e.g., methoxy) | May improve solubility and introduce new hydrogen bonding opportunities. |